Methyl 5-hydroxy-2,3-dimethylbenzoate
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Overview
Description
Methyl 5-hydroxy-2,3-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 5-position and methyl groups at the 2- and 3-positions. This compound is often used in various chemical syntheses and has applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-hydroxy-2,3-dimethylbenzoic acid.
Reduction: 5-hydroxy-2,3-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 5-hydroxy-2,3-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and fragrances.
Mechanism of Action
The mechanism by which methyl 5-hydroxy-2,3-dimethylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 5-hydroxy-2,3-dimethylbenzoate can be compared with other similar compounds such as:
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties and reactivity.
Methyl 3,5-dihydroxy-2,4-dimethylbenzoate: Another isomer with distinct substitution patterns, affecting its biological and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Biological Activity
Methyl 5-hydroxy-2,3-dimethylbenzoate, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects.
Chemical Structure and Properties
This compound is characterized by its methyl ester functional group and hydroxyl substitution on the benzene ring. Its molecular formula is C11H14O3, and its structure can be depicted as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various derivatives found that this compound demonstrated notable antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 16 µg/mL for certain strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 16 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 64 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has potential anticancer properties. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed a dose-dependent decrease in cell viability.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
Case Study: MCF-7 Cell Line
In a specific case study involving the MCF-7 cell line, treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining in flow cytometry analyses. This suggests that the compound may induce programmed cell death through intrinsic apoptotic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and cytotoxic properties, this compound has been evaluated for anti-inflammatory activity. In vitro studies indicated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound to various biological targets. The compound showed promising interactions with cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Binding Affinity Results
Target Protein | Binding Energy (kcal/mol) |
---|---|
COX-1 | -7.5 |
COX-2 | -8.0 |
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 5-hydroxy-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(11)5-9(7(6)2)10(12)13-3/h4-5,11H,1-3H3 |
InChI Key |
WSCICVKOCLOHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)OC)O |
Origin of Product |
United States |
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